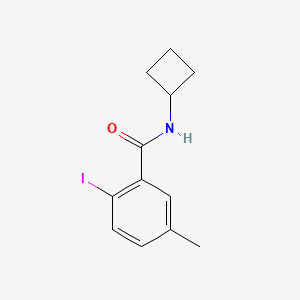

N-cyclobutyl-2-iodo-5-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-2-iodo-5-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c1-8-5-6-11(13)10(7-8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICLFZKIURXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic and Structural Characterization of N Cyclobutyl 2 Iodo 5 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the N-cyclobutyl-2-iodo-5-methylbenzamide molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be assembled.

The ¹H NMR spectrum of N-cyclobutyl-2-iodo-5-methylbenzamide provides critical information regarding the number of distinct proton environments, their chemical shifts, and their scalar (J) couplings, which reveal neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons, the cyclobutyl protons, the amide proton, and the methyl protons.

The aromatic region is anticipated to display a characteristic splitting pattern for the trisubstituted benzene (B151609) ring. The proton at C6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at C4 (H-4) should present as a doublet of doublets, showing coupling to both H-3 and H-6 (a smaller meta-coupling). The proton at C3 (H-3) is expected to be a doublet coupled to H-4.

The cyclobutyl group protons will exhibit complex multiplets due to their diastereotopic nature and restricted rotation around the amide bond. The methine proton attached to the nitrogen (N-CH) will be significantly deshielded. The methylene (B1212753) protons of the cyclobutyl ring will appear as overlapping multiplets in the aliphatic region of the spectrum. The amide (N-H) proton is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The methyl group on the aromatic ring will appear as a sharp singlet.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3 | ~ 7.6 (d, J = 8.1 Hz, 1H) | Doublet | ~1.9 |

| Aromatic H-4 | ~ 7.1 (dd, J = 8.1, 1.9 Hz, 1H) | Doublet of Doublets | ~8.3, ~1.9 |

| Aromatic H-6 | ~ 7.8 (d, J = 8.3 Hz) | Doublet | ~8.3 |

| Amide N-H | ~ 8.2 | Broad Singlet | - |

| Cyclobutyl N-CH | ~ 4.4 | Multiplet | - |

| Cyclobutyl -CH₂- | 1.7 - 2.4 | Multiplets | - |

Note: Predicted values are based on analysis of similar structures like 2-iodo-5-methylbenzoic acid and N-cyclobutyl amides. Actual chemical shifts and coupling constants may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the cyclobutyl and methyl groups.

The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbon attached to the iodine (C-2) will be significantly shifted upfield due to the heavy atom effect of iodine. nih.govbeilstein-journals.org The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the iodine, methyl, and amide substituents. The aliphatic carbons of the cyclobutyl ring and the methyl carbon will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 168 |

| Aromatic C-1 | ~ 142 |

| Aromatic C-2 (C-I) | ~ 92 |

| Aromatic C-3 | ~ 139 |

| Aromatic C-4 | ~ 130 |

| Aromatic C-5 (C-CH₃) | ~ 138 |

| Aromatic C-6 | ~ 128 |

| Cyclobutyl N-CH | ~ 48 |

| Cyclobutyl -CH₂- | ~ 31 |

| Cyclobutyl -CH₂- | ~ 15 |

Note: Predicted values are based on data from related compounds such as 2-iodo-5-methylbenzoic acid and general ¹³C NMR chemical shift ranges. oregonstate.eduwisc.edu

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the aromatic protons H-3, H-4, and H-6, confirming their positions on the ring. It would also show correlations between the N-CH proton of the cyclobutyl ring and the adjacent methylene protons. oregonstate.eduspectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the aromatic C-H carbons and the carbons of the cyclobutyl and methyl groups. oregonstate.eduspectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include the correlation from the amide N-H proton to the carbonyl carbon and the aromatic C-1 carbon. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern. For instance, the methyl protons should show a correlation to C-5. oregonstate.eduspectrabase.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the amide N-H proton and the N-CH proton of the cyclobutyl group, as well as between the N-CH proton and the aromatic H-6 proton, providing information about the conformation around the amide bond. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For N-cyclobutyl-2-iodo-5-methylbenzamide (C₁₂H₁₄INO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 315.0171 |

| [M+H]⁺ | 316.0249 |

Note: These values are calculated based on the molecular formula C₁₂H₁₄INO.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the compound's structure. For N-cyclobutyl-2-iodo-5-methylbenzamide, key fragmentation pathways would likely involve:

Loss of the cyclobutyl group: Cleavage of the N-cyclobutyl bond.

Alpha-cleavage adjacent to the carbonyl group: This could lead to the formation of the 2-iodo-5-methylbenzoyl cation.

Loss of iodine: Cleavage of the C-I bond.

Amide bond cleavage: Fragmentation of the amide linkage.

The analysis of these fragment ions would provide strong confirmatory evidence for the proposed structure of N-cyclobutyl-2-iodo-5-methylbenzamide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of the bonds within the molecule. For N-cyclobutyl-2-iodo-5-methylbenzamide, an IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (carbonyl) group, C-N bonds, aromatic C-H bonds, and the C-I bond.

A hypothetical data table for the principal IR absorption bands is presented below. This table illustrates the type of information that would be obtained from an experimental IR analysis.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=O (Amide I) | 1680-1630 | Stretching |

| N-H (Amide II) | 1570-1515 | Bending |

| Aromatic C=C | 1600-1450 | Stretching |

| C-N | 1350-1200 | Stretching |

| C-I | 600-500 | Stretching |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

To perform X-ray crystallography, a suitable single crystal of N-cyclobutyl-2-iodo-5-methylbenzamide would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the crystal system, space group, and unit cell dimensions. The structure is then solved and refined to yield the final atomic coordinates.

The following table represents a typical summary of crystal data and structure refinement parameters that would be reported for such an analysis.

| Parameter | Value |

| Empirical formula | C₁₂H₁₄INO |

| Formula weight | 315.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = (value) Å, α = 90° |

| b = (value) Å, β = (value)° | |

| c = (value) Å, γ = 90° | |

| Volume | (value) ų |

| Z | (e.g., 4) |

| Density (calculated) | (value) Mg/m³ |

| Absorption coefficient | (value) mm⁻¹ |

| F(000) | (value) |

| Crystal size | (value) x (value) x (value) mm³ |

| Theta range for data collection | (value) to (value)° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | (value) |

| Independent reflections | (value) [R(int) = (value)] |

| Completeness to theta = (value)° | (value) % |

| Absorption correction | (e.g., Multi-scan) |

| Max. and min. transmission | (value) and (value) |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | (value) / (value) / (value) |

| Goodness-of-fit on F² | (value) |

| Final R indices [I>2sigma(I)] | R1 = (value), wR2 = (value) |

| R indices (all data) | R1 = (value), wR2 = (value) |

| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |

The refined crystal structure allows for the precise measurement of all intramolecular geometric parameters. This data is fundamental to understanding the molecule's electronic and steric properties. Key parameters would include the lengths of the bonds within the benzamide (B126) core and the cyclobutyl ring, as well as the angles between these bonds. Torsional angles would describe the spatial relationship between different parts of the molecule, such as the orientation of the cyclobutyl group relative to the amide plane and the twist of the amide group relative to the phenyl ring.

Below is a representative table of selected bond lengths and angles that would be derived from the crystallographic data.

| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| I-C(2) | (value) | C(1)-C(2)-I | (value) |

| C(1)-C(2) | (value) | C(2)-C(1)-C(6) | (value) |

| C(1)-C(7) | (value) | C(2)-C(1)-C(7) | (value) |

| C(7)-O(1) | (value) | O(1)-C(7)-N(1) | (value) |

| C(7)-N(1) | (value) | C(1)-C(7)-N(1) | (value) |

| N(1)-C(8) | (value) | C(7)-N(1)-C(8) | (value) |

| C(8)-C(9) | (value) | N(1)-C(8)-C(9) | (value) |

| C(5)-C(12) | (value) | C(4)-C(5)-C(12) | (value) |

| Torsional Angles (°) | |||

| C(6)-C(1)-C(7)-O(1) | (value) | ||

| C(2)-C(1)-C(7)-N(1) | (value) | ||

| C(7)-N(1)-C(8)-C(9) | (value) |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties. To investigate polymorphism, crystals of N-cyclobutyl-2-iodo-5-methylbenzamide would need to be grown under various conditions (e.g., different solvents, temperatures, or cooling rates). Each resulting crystalline form would then be analyzed by X-ray diffraction to determine if different packing arrangements or molecular conformations are present. Without experimental data, it is not possible to comment on the specific conformation or potential polymorphic behavior of this compound.

Iv. Reactivity and Mechanistic Investigations of N Cyclobutyl 2 Iodo 5 Methylbenzamide

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in N-cyclobutyl-2-iodo-5-methylbenzamide is the most labile site for many chemical transformations due to its relatively low bond dissociation energy. This makes the aryl iodide moiety an excellent electrophilic partner in a wide array of synthetic methodologies.

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity in the oxidative addition step of the catalytic cycle. While specific studies on N-cyclobutyl-2-iodo-5-methylbenzamide are not extensively documented, its reactivity can be inferred from studies on structurally similar N-alkyl-2-iodobenzamides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction is a powerful tool for the formation of biaryl compounds. The amide group at the ortho position can potentially influence the reaction through steric hindrance or by acting as a directing group.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85-95 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 90-98 (estimated) |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-90 (estimated) |

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org This method is instrumental in the synthesis of aryl-substituted alkynes.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | THF | 80-92 (estimated) |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 75-88 (estimated) |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None (copper-free) | Cs₂CO₃ | Toluene | 85-95 (estimated) |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.gov The regioselectivity of the reaction can be influenced by the steric and electronic properties of both the aryl iodide and the alkene.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine | DMF | 100 | 70-85 (estimated) |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | 75-90 (estimated) |

| Cyclohexene | PdCl₂(dppf) | NaOAc | DMA | 120 | 60-75 (estimated) |

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions, the reaction can proceed if the aromatic ring is activated by strongly electron-withdrawing groups. wikipedia.org In the case of N-cyclobutyl-2-iodo-5-methylbenzamide, the amide group is moderately electron-withdrawing, but the methyl group is electron-donating, making the ring not sufficiently electron-deficient for a facile SNAr reaction. However, under forcing conditions or with very strong nucleophiles, substitution of the iodide may be possible. The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. libretexts.org

The carbon-iodine bond of N-cyclobutyl-2-iodo-5-methylbenzamide can undergo homolytic cleavage to generate an aryl radical. This reactivity is harnessed in various radical-mediated transformations.

In the presence of a suitable photosensitizer and a sacrificial electron donor, N-cyclobutyl-2-iodo-5-methylbenzamide can undergo photoinduced electron transfer (PET). Upon irradiation, the photosensitizer is excited and can then transfer an electron to the aryl iodide, forming a radical anion. This radical anion readily fragments to generate an aryl radical and an iodide anion. The resulting aryl radical can then participate in a variety of subsequent reactions, such as cyclizations or additions to unsaturated systems.

The aryl radical generated from N-cyclobutyl-2-iodo-5-methylbenzamide can participate in hydrogen atom transfer (HAT) processes. In intramolecular HAT reactions, the aryl radical can abstract a hydrogen atom from a C-H bond within the same molecule, typically from the N-cyclobutyl group, leading to the formation of a new carbon-centered radical. This new radical can then undergo further reactions, such as cyclization to form new ring systems. The regioselectivity of the HAT process is governed by the thermodynamics of the C-H bond being broken and the stability of the resulting radical.

Radical Reactions and Single Electron Transfer (SET) Processes

Transformations Involving the Amide Functional Group

The N-cyclobutylbenzamide moiety of the molecule offers several avenues for chemical transformation, although these are generally less facile than reactions at the aryl iodide position.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-iodo-5-methylbenzoic acid and cyclobutylamine (B51885). allen.in These reactions typically require harsh conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). researchgate.net

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding secondary amine, N-(cyclobutylmethyl)-2-iodo-5-methylaniline. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.gov

Directed ortho-Metalation (DoM): The amide group is a well-known directing group for ortho-lithiation. uwindsor.cawikipedia.org Treatment of a related N-cyclobutylbenzamide (without the iodo substituent) with a strong base like n-butyllithium or sec-butyllithium would be expected to result in deprotonation at the ortho position (the carbon that bears the iodine in the title compound). This lithiated intermediate can then be quenched with various electrophiles. In the case of N-cyclobutyl-2-iodo-5-methylbenzamide, this reaction would likely lead to halogen-metal exchange at the iodo-substituted position rather than C-H activation at the other ortho position.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in N-cyclobutyl-2-iodo-5-methylbenzamide is a site for further substitution, namely N-alkylation and N-acylation, to form tertiary amides and imides, respectively.

N-Alkylation: The direct alkylation of secondary amides can be challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. However, under basic conditions, the amide proton can be removed to generate a more nucleophilic amidate anion, which can then react with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction of N-cyclobutyl-2-iodo-5-methylbenzamide with an alkyl halide (R-X) in the presence of a strong base would be expected to yield the corresponding N-alkylated product.

More recently, catalytic methods have been developed for the N-alkylation of amides using alcohols as alkylating agents through a "borrowing hydrogen" strategy. researchgate.net This typically involves a transition metal catalyst, such as palladium or cobalt, which facilitates the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an enamine intermediate, and subsequent reduction. researchgate.netnih.gov

N-Acylation: The introduction of an acyl group to the amide nitrogen to form an imide can be achieved by reacting N-cyclobutyl-2-iodo-5-methylbenzamide with an acyl chloride or anhydride (B1165640) under basic conditions. Catalytic methods using iodine have also been reported to promote the N-acylation of amines and amides under mild, solvent-free conditions. tandfonline.comresearchgate.net This transformation is valuable for introducing a second carbonyl group, which can influence the electronic properties and conformational preferences of the molecule. An efficient method for N-acylation of amides has been described using a pyridine ring as an internal nucleophilic catalyst, which forms an active acylammonium salt with an acyl chloride, leading to the formation of an imide. semanticscholar.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amides

| Reaction Type | Reagents and Conditions | Expected Product with N-cyclobutyl-2-iodo-5-methylbenzamide |

|---|

Amide Hydrolysis and Reductive Transformations

Amide Hydrolysis: The amide bond in N-cyclobutyl-2-iodo-5-methylbenzamide can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-iodo-5-methylbenzoic acid and cyclobutylamine. savemyexams.com This reaction is typically slow and often requires harsh conditions, such as refluxing in concentrated acid or base. savemyexams.com The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. savemyexams.com In contrast, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org

Reductive Transformations: The amide functional group is generally resistant to reduction. However, with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the amide can be completely reduced to a methylene group, affording the corresponding secondary amine, N-(2-iodo-5-methylbenzyl)cyclobutanamine. masterorganicchemistry.com This transformation is a valuable method for converting amides into amines.

Cyclization Reactions Involving the Amide Nitrogen

The ortho-iodo substituent on the aromatic ring of N-cyclobutyl-2-iodo-5-methylbenzamide provides a synthetic handle for various intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. The amide nitrogen can act as an intramolecular nucleophile in these transformations.

One common strategy involves transition-metal-catalyzed cross-coupling reactions. For instance, in the presence of a palladium or copper catalyst, the amide nitrogen can displace the iodine atom to form a new C-N bond, leading to the formation of a lactam. Such reactions are often employed in the synthesis of complex heterocyclic scaffolds. Research on related ortho-iodobenzamides has shown that they can undergo radical-mediated cyclization to form benzomacrolactams. researchgate.net Furthermore, copper-catalyzed reactions of 2-iodobenzamide derivatives with 2-alkynylanilines can lead to the formation of isoindolinones and 1,2-disubstituted indoles. researchgate.net

Hypervalent iodine reagents have also been utilized to mediate oxidative cyclization reactions of related acrylamide systems to form oxazolidine-2,4-diones. nsf.gov

Chemical Modifications of the Aromatic Ring and Methyl Substituent

Electrophilic Aromatic Substitution Reactions

The aromatic ring of N-cyclobutyl-2-iodo-5-methylbenzamide can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the iodo group, the methyl group, and the N-cyclobutylamido group.

N-cyclobutylamido group: The amide group is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring through resonance. However, the carbonyl group is electron-withdrawing, which can temper its activating effect.

Methyl group: The methyl group is an ortho-, para-directing and activating group due to hyperconjugation and its weak inductive electron-donating effect.

Iodo group: Halogens are deactivating yet ortho-, para-directing. The deactivation is due to their inductive electron-withdrawing effect, while the ortho-, para-direction is due to the ability of their lone pairs to participate in resonance.

Considering the combined effects of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl and amido groups, and ortho/para to the iodo group. The positions C4 and C6 are activated by both the methyl and amido groups, making them the most probable sites for substitution. Steric hindrance from the bulky N-cyclobutyl and iodo groups might influence the ratio of substitution at these positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-cyclobutyl-2-iodo-5-methylbenzamide

| Electrophilic Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-cyclobutyl-2-iodo-5-methyl-4-nitrobenzamide and/or N-cyclobutyl-2-iodo-5-methyl-6-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | N-cyclobutyl-4-bromo-2-iodo-5-methylbenzamide and/or N-cyclobutyl-6-bromo-2-iodo-5-methylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-cyclobutyl-4-acyl-2-iodo-5-methylbenzamide and/or N-cyclobutyl-6-acyl-2-iodo-5-methylbenzamide |

Oxidation and Reduction of the Aromatic Core

Oxidation: The aromatic ring of N-cyclobutyl-2-iodo-5-methylbenzamide is generally stable to oxidation under typical conditions. However, the iodine atom can participate in oxidative processes. For instance, related N-isopropyl-2-iodobenzamides have been shown to act as catalysts for the oxidation of alcohols in the presence of a co-oxidant like Oxone®. nih.govnih.gov In these reactions, the iodine atom cycles between different oxidation states (I, III, and V) to facilitate the oxidation, while the aromatic ring remains intact. nih.govnih.gov

Reduction: The aromatic ring is generally resistant to reduction. However, the carbon-iodine bond can be reduced. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to reductive deiodination, replacing the iodine atom with a hydrogen atom to yield N-cyclobutyl-5-methylbenzamide. This is a common transformation for aryl iodides.

Functionalization at the Methyl Group

The methyl group attached to the aromatic ring is a potential site for functionalization, primarily through free radical reactions or oxidation.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid. For example, o- and p-iodotoluene can be oxidized to the corresponding iodobenzoic acids using a strong oxidizing agent like potassium permanganate (KMnO₄). wikipedia.org A similar transformation would be expected for N-cyclobutyl-2-iodo-5-methylbenzamide, yielding 4-(N-cyclobutylcarbamoyl)-3-iodobenzoic acid, provided the amide and other functionalities are stable to the reaction conditions.

Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This would convert the methyl group to a bromomethyl group, providing a versatile intermediate for further nucleophilic substitution reactions.

Table 3: Potential Functionalization Reactions at the Methyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 4-(N-cyclobutylcarbamoyl)-3-iodobenzoic acid |

| Radical Halogenation | NBS, radical initiator (e.g., AIBN) | N-cyclobutyl-5-(bromomethyl)-2-iodobenzamide |

Reactivity and Stability of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, with its bond angles deviating significantly from the ideal 109.5° of a tetrahedral carbon, possesses a higher potential energy compared to its acyclic or larger ring counterparts. This ring strain is a driving force for reactions that can alleviate it. In the context of N-cyclobutyl-2-iodo-5-methylbenzamide, the stability of the cyclobutyl group is also influenced by the electronic and steric effects of the adjacent amide functionality. While amides are generally stable, their interaction with the strained ring can modulate its reactivity under various conditions.

Ring-Opening Reactions and Rearrangements

While specific studies on the ring-opening of N-cyclobutyl-2-iodo-5-methylbenzamide are not extensively documented, the general reactivity of N-cyclobutyl amides suggests potential pathways. These reactions typically proceed under conditions that can overcome the activation energy required to cleave the strained C-C bonds of the cyclobutane ring.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the amide oxygen of an N-cyclobutyl amide can be protonated, enhancing the electron-withdrawing nature of the amide group. This can polarize the N-cyclobutyl bond, making the cyclobutyl ring more susceptible to nucleophilic attack. Depending on the reaction conditions and the nucleophile present, this could lead to the opening of the cyclobutane ring to form linear alkylamide derivatives. The mechanism would likely involve a carbocation intermediate, the stability of which would influence the regioselectivity of the ring opening.

Base-Catalyzed Reactions: Under strong basic conditions, the stability of the amide bond itself is a key consideration. While amides are generally resistant to hydrolysis, forcing conditions could potentially lead to cleavage of the amide bond rather than the cyclobutane ring. However, the possibility of base-mediated rearrangements cannot be entirely ruled out, especially if there are acidic protons on the cyclobutyl ring that could be abstracted to initiate a rearrangement cascade.

Thermal and Photochemical Rearrangements: Thermal and photochemical conditions can provide the necessary energy to induce rearrangements of the cyclobutyl ring. Photochemical [2+2] cycloadditions are a common method for forming cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloaddition, can lead to ring opening. acs.org For N-cyclobutyl-2-iodo-5-methylbenzamide, irradiation with UV light could potentially induce rearrangements or fragmentation of the cyclobutyl moiety, although specific studies on this compound are lacking.

The table below summarizes potential ring-opening and rearrangement reactions of the cyclobutyl moiety in N-cyclobutyl amides based on general principles of cyclobutane chemistry.

| Reaction Type | Conditions | Potential Products | Mechanistic Notes |

| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄, HCl) | Linear alkylamides | Protonation of the amide oxygen enhances the electrophilicity of the cyclobutyl ring, which is then attacked by a nucleophile. |

| Thermal Rearrangement | High Temperature | Isomeric cyclic or acyclic amides | Pericyclic reactions or radical-mediated processes could lead to skeletal rearrangements. |

| Photochemical Rearrangement | UV Irradiation | Isomeric cyclic or acyclic amides | Excitation to a higher energy state can facilitate bond cleavage and reformation, leading to rearrangements. acs.org |

Functionalization of the Cyclobutyl Ring System

Recent advances in C-H functionalization have opened up new avenues for modifying the cyclobutane core without ring opening. The amide group in N-cyclobutyl-2-iodo-5-methylbenzamide can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the cyclobutyl ring.

Palladium-Catalyzed C-H Functionalization: Palladium catalysis has been successfully employed for the C-H arylation and vinylation of cyclobutyl carboxylic amides. acs.org In these reactions, a directing group, often a removable auxiliary attached to the amide nitrogen, coordinates to the palladium catalyst and brings it into close proximity to a specific C-H bond on the cyclobutane ring. This allows for the selective cleavage of that C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. While direct functionalization of N-cyclobutylbenzamides without an additional directing group is less common, the principle remains a viable strategy for the late-stage modification of the cyclobutyl moiety.

The table below outlines a general scheme for the functionalization of a cyclobutyl ring directed by an amide group.

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Key Features |

| C-H Arylation | Palladium Catalyst / Aryl Halide | Aryl group | The amide group directs the catalyst to a specific C-H bond, enabling selective arylation. acs.org |

| C-H Vinylation | Palladium Catalyst / Vinyl Source | Vinyl group | Similar to arylation, this method allows for the introduction of an alkene functionality. acs.org |

| C-H Amination | Rhodium or other transition metal catalysts | Amino group | Directed C-H amination can introduce a nitrogen-containing functional group onto the cyclobutyl ring. |

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic characteristics of a molecule.

Density Functional Theory (DFT) is a robust method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. This calculation minimizes the energy of the molecule with respect to the positions of its nuclei. For N-cyclobutyl-2-iodo-5-methylbenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum on the potential energy surface.

Once the geometry is optimized, the same theoretical level can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. No imaginary frequencies in the output would confirm that the optimized structure is a true minimum.

Table 1: Hypothetical Optimized Geometric Parameters for N-cyclobutyl-2-iodo-5-methylbenzamide (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(cyclobutyl) | 175.0° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. Analysis for N-cyclobutyl-2-iodo-5-methylbenzamide would involve mapping the spatial distribution of these orbitals to predict sites of nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the iodinated benzene (B151609) ring |

| LUMO | -1.2 | Primarily located on the benzamide (B126) moiety |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface. The color-coded map reveals regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the carbonyl oxygen and positive potential near the amide hydrogen.

Reaction Mechanism Elucidation and Energy Profile Calculations

Theoretical studies are invaluable for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

To study a transformation involving N-cyclobutyl-2-iodo-5-methylbenzamide, such as its synthesis or a subsequent reaction, computational chemists locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Once a transition state is identified and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state forward to the products and backward to the reactants, confirming that the located TS indeed connects the intended species.

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction kinetics. A lower activation energy implies a faster reaction rate.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like N-cyclobutyl-2-iodo-5-methylbenzamide. These predictions, when compared with experimental data, serve as a validation of the computational model and can aid in the definitive assignment of spectral features.

Theoretical calculations can accurately predict vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. For instance, DFT calculations at the B3LYP level of theory with an appropriate basis set can provide theoretical vibrational spectra. The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.com

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a crucial aspect of structural elucidation. Machine learning models and DFT-based approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, have demonstrated high accuracy in predicting NMR spectra for a wide range of organic molecules. youtube.com For substituted benzamides, it has been shown that computed ¹H and ¹³C chemical shifts, after appropriate scaling, correlate well with experimental values, aiding in the unambiguous assignment of resonances. acs.org While specific experimental data for N-cyclobutyl-2-iodo-5-methylbenzamide is not publicly available, theoretical predictions for analogous structures provide a reliable framework for its spectral characterization.

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for a Substituted Benzamide Analog

| Spectroscopic Parameter | Theoretical (Calculated) Value | Experimental Value |

| IR (cm⁻¹) | ||

| C=O Stretch | 1685 | 1670 |

| N-H Stretch | 3350 | 3330 |

| C-I Stretch | 550 | 540 |

| ¹H NMR (ppm) | ||

| Aromatic CH | 7.2-7.8 | 7.1-7.7 |

| Cyclobutyl CH | 1.8-2.5 | 1.7-2.4 |

| Methyl CH₃ | 2.35 | 2.30 |

| ¹³C NMR (ppm) | ||

| C=O | 168.5 | 167.8 |

| Aromatic C | 125-140 | 124-139 |

| C-I | 95.2 | 94.5 |

| Cyclobutyl C | 15-48 | 14-47 |

| Methyl C | 21.1 | 20.8 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzamide structures. It does not represent actual experimental data for N-cyclobutyl-2-iodo-5-methylbenzamide.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of N-cyclobutyl-2-iodo-5-methylbenzamide are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential energy surface of the molecule and understand its dynamic behavior.

Conformational analysis of N-cycloalkyl amides reveals the preferred orientations of the substituents around the amide bond. For secondary N-cyclopropyl amides, for example, NMR studies combined with ab initio calculations have shown the existence of both E (cis) and Z (trans) rotamers around the carbonyl-nitrogen bond, with the E-rotamer being surprisingly populated in apolar solvents. preprints.org Furthermore, the orientation around the N-cyclopropyl bond was found to favor an ortho conformation over the more common anti conformation seen in other secondary acetamides. preprints.org While a direct study on the N-cyclobutyl analogue is not available, these findings suggest that the cyclobutyl group in N-cyclobutyl-2-iodo-5-methylbenzamide likely influences the conformational equilibrium in a similar, non-trivial manner.

Molecular dynamics simulations can provide a more detailed picture of the conformational landscape by simulating the movement of atoms over time, taking into account solvent effects. mdpi.com For related N-substituted benzamides, MD simulations have been used to study their stability and interactions in biological environments. nih.gov Such simulations for N-cyclobutyl-2-iodo-5-methylbenzamide would reveal the accessible conformations in solution, the dynamics of the cyclobutyl ring puckering, and the rotational barriers around the key single bonds.

Table 2: Calculated Relative Energies of Potential Conformers of an N-Cycloalkylbenzamide Analog

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.00 | 75 |

| Gauche | ~60° | 1.5 | 20 |

| Eclipsed | ~0° | 4.0 | <5 |

Note: This table presents hypothetical data for a generic N-cycloalkylbenzamide to illustrate the typical energy differences between conformers. The actual values for N-cyclobutyl-2-iodo-5-methylbenzamide would require specific calculations.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For benzamide derivatives, QSRR models can be developed to predict various properties, including their biological activity or chemical reactivity, based on a set of calculated molecular descriptors. acs.org

The process involves calculating a wide range of descriptors for a set of related benzamides. These descriptors can be classified into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the molecule.

Geometrical: Molecular surface area, volume, etc.

Electrostatic: Dipole moment, partial charges on atoms.

Quantum-chemical: HOMO/LUMO energies, electronegativity, hardness. nih.gov

By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSRR model is built that links a selection of these descriptors to a specific reactivity parameter. acs.org For instance, a QSRR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character and the presence of hydrogen bond donating groups were crucial for their activity.

For N-cyclobutyl-2-iodo-5-methylbenzamide, a QSRR model could be developed to predict its reactivity in a particular chemical transformation or its potential biological activity by comparing its calculated descriptors to those of a training set of known benzamides.

Table 3: Examples of Molecular Descriptors Used in QSRR Studies of Benzamides

| Descriptor Type | Descriptor Name | Description | Potential Influence on Reactivity |

| Electrostatic | Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and interactions with polar reagents or biological targets. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the susceptibility of the molecule to nucleophilic attack. |

| Topological | Wiener Index | A distance-based index of molecular branching. | Can correlate with steric hindrance and accessibility of reactive sites. |

| Constitutional | Molecular Weight | The mass of the molecule. | Influences diffusion rates and can be a general indicator of size. |

Vi. Applications in Synthetic Organic Chemistry

N-cyclobutyl-2-iodo-5-methylbenzamide as a Versatile Synthetic Intermediate

The potential of "N-cyclobutyl-2-iodo-5-methylbenzamide" as a synthetic intermediate is primarily derived from the reactivity of the carbon-iodine bond and the amide functionality.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and bioactive molecules. The ortho-iodo-amide structure of "N-cyclobutyl-2-iodo-5-methylbenzamide" makes it a hypothetical precursor for the synthesis of various nitrogen-containing heterocyclic systems. Transition-metal-catalyzed intramolecular cyclization reactions, such as the Larock indole (B1671886) synthesis or similar palladium- or copper-catalyzed processes, could theoretically be employed. For instance, coupling of the amide nitrogen with a suitable partner introduced at the ortho position via the iodo group could lead to the formation of fused heterocyclic systems.

Hypothetical Intramolecular Cyclization Reactions:

| Catalyst System | Potential Heterocyclic Product |

| Palladium(0)/Ligand | Benzoxazines or other fused systems |

| Copper(I)/Ligand | Indolones or quinazolinones |

This table is based on theoretical applications and not on published data for the specific compound.

Precursor for Advanced Aromatic and Benzylic Scaffolds

The 2-iodo-5-methylbenzamide (B1635218) core of the molecule serves as a scaffold that can be elaborated into more complex aromatic and benzylic structures. The iodine atom can be readily displaced or used as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position, thereby creating diverse aromatic scaffolds.

Furthermore, the methyl group at the 5-position could potentially be functionalized, for example, through radical bromination to form a benzylic bromide. This benzylic position could then be subjected to nucleophilic substitution to introduce further diversity, leading to advanced benzylic scaffolds.

Development of Chemical Libraries via Derivatization

The development of chemical libraries is a cornerstone of modern drug discovery. "N-cyclobutyl-2-iodo-5-methylbenzamide" is a hypothetical starting point for generating a library of related compounds through systematic derivatization at its reactive sites.

Potential Derivatization Sites and Reactions:

| Site of Derivatization | Type of Reaction | Potential New Functional Groups |

| 2-Iodo position | Suzuki Coupling | Aryl, Heteroaryl |

| 2-Iodo position | Sonogashira Coupling | Alkynyl |

| 2-Iodo position | Buchwald-Hartwig Amination | Amino, Substituted Amines |

| 5-Methyl position | Radical Halogenation | Halomethyl |

| Amide N-H | Alkylation/Acylation | Substituted Amides |

This table is based on theoretical applications and not on published data for the specific compound.

By systematically applying these transformations, a library of analogs could be synthesized. Each new compound would explore a different region of chemical space, which is crucial for identifying molecules with desired biological activities.

Strategies for Medicinal Chemistry Lead Optimization (Focus on Chemical Space Exploration)

In medicinal chemistry, lead optimization is the iterative process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. While there is no published data on the biological activity of "N-cyclobutyl-2-iodo-5-methylbenzamide," its structure offers several avenues for hypothetical lead optimization campaigns.

The exploration of chemical space around this scaffold would involve modifying its key components:

The N-cyclobutyl group: This group can influence the compound's lipophilicity and metabolic stability. Replacing it with other cyclic or acyclic alkyl groups, or introducing polar functional groups, could fine-tune these properties.

The 2-iodo-5-methylphenyl ring: As discussed, the iodo and methyl groups are handles for introducing a wide variety of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR) by probing the steric and electronic requirements of a hypothetical biological target.

The amide linkage: The amide bond is a key structural feature. Modifications, such as N-alkylation or replacement with bioisosteres (e.g., sulfonamides, reverse amides), could alter the compound's hydrogen bonding capacity and conformational preferences.

A hypothetical lead optimization strategy would involve creating a matrix of analogs by combining different modifications at these positions. Each new compound would represent a point in the multidimensional chemical space, and its biological evaluation would guide the design of the next generation of compounds.

Q & A

Q. What are the key considerations for synthesizing N-cyclobutyl-2-iodo-5-methylbenzamide with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling cyclobutylamine with a pre-functionalized benzamide intermediate. Critical steps include:

- Iodination : Use of iodine sources (e.g., NIS, I₂) under controlled conditions to avoid over-iodination .

- Amide Bond Formation : Activation of the carboxylic acid (e.g., via EDCI/HOBt) followed by reaction with cyclobutylamine in anhydrous solvents like DCM or THF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product, confirmed by TLC and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N-cyclobutyl-2-iodo-5-methylbenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Verify the cyclobutyl group (distinct multiplet signals at δ ~2.5–3.5 ppm) and aromatic protons (splitting patterns from iodine’s anisotropic effects) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks.

- HRMS : Match exact mass to the molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₅INO) .

Q. What role does the iodine substituent play in the compound’s reactivity?

- Methodological Answer : The iodine atom acts as a directing group in electrophilic substitution reactions (e.g., Suzuki coupling) and enhances intermolecular interactions in crystal packing due to its polarizability . Its presence requires inert reaction conditions (e.g., argon atmosphere) to prevent unintended dehalogenation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective functionalization of N-cyclobutyl-2-iodo-5-methylbenzamide?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C for Suzuki-Miyaura reactions at the iodine position .

- Photoredox Catalysis : For C-H activation, employ Ir(ppy)₃ under blue LED light with a sacrificial oxidant (e.g., TBHP) to target the methyl-substituted aromatic position .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track regioselectivity and adjust catalyst loading or temperature .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct triplicate assays (e.g., enzyme inhibition at 0.1–100 µM) with controls for solvent interference (e.g., DMSO <1% v/v) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews IC₅₀ values .

- Structural Confirmation Post-Assay : Re-isolate the compound from assay buffers and re-analyze via NMR to rule out decomposition .

Q. How can computational methods predict the binding affinity of N-cyclobutyl-2-iodo-5-methylbenzamide to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a crystal structure of the target protein (e.g., kinase) to model iodine’s halogen bonding with backbone carbonyls .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex, focusing on cyclobutyl group conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, validating against experimental SPR or ITC data .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing SAR data of derivatives of this compound?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Eₛ) with bioactivity using R or Python’s scikit-learn .

- Cluster Analysis : Group derivatives by PCA based on descriptors (logP, polar surface area) to identify activity trends .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from dose-response curves .

Q. How should researchers design stability studies for N-cyclobutyl-2-iodo-5-methylbenzamide under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC-PDA .

- Arrhenius Modeling : Calculate activation energy (Eₐ) from degradation rates at 25°C, 40°C, and 60°C to predict shelf life .

- Light Sensitivity : Store samples in amber vials under UV light (365 nm) and compare with dark controls using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.